naphthalene-1-carboxylic acid;zirconium
Description
Naphthalene-1-carboxylic acid; zirconium (CAS 72854-21-8) is a coordination compound formed by the interaction of naphthalene-1-carboxylic acid (C₁₁H₈O₂) with zirconium ions. The compound is characterized by its high hydrophobicity (LogP = 9.84) and polar surface area (PSA = 105.2 Ų), suggesting a balance of lipophilic and polar interactions . Zirconium, a tetravalent metal, forms stable complexes with carboxylate ligands due to its strong Lewis acidity and ability to adopt diverse coordination geometries (e.g., octahedral or square antiprismatic structures) .
Properties
IUPAC Name |
naphthalene-1-carboxylic acid;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHFHKSGYXXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72854-21-8 | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: naphthalene-1-carboxylic acid;zirconium is typically synthesized by reacting zirconium salts, such as zirconium oxychloride, with naphthenic acid. The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete dissolution and reaction of the components. The resulting product is then purified through filtration and evaporation to obtain the desired zirconium naphthenate compound.
Industrial Production Methods: In industrial settings, the production of zirconium naphthenate involves large-scale reactors where zirconium salts and naphthenic acid are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures to accelerate the formation of the compound. After the reaction is complete, the mixture is cooled, and the zirconium naphthenate is separated from the reaction mixture through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: naphthalene-1-carboxylic acid;zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide, which is a stable and inert material.
Reduction: Under certain conditions, zirconium naphthenate can be reduced to form lower oxidation state zirconium compounds.
Substitution: The naphthenate ligands in zirconium naphthenate can be substituted with other ligands, such as carboxylates or phosphates, to form new zirconium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Ligand exchange reactions are performed in the presence of suitable solvents and at specific temperatures to facilitate the substitution process.
Major Products:
Oxidation: Zirconium oxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: New zirconium complexes with different ligands
Scientific Research Applications
Chemical Structure and Synthesis
Naphthalene-1-carboxylic acid;zirconium is formed through the reaction of zirconium salts, such as zirconium(IV) chloride, with naphthalene-1-carboxylic acid. The resulting compound features a naphthalene ring structure bonded to a carboxylic acid functional group, which enhances its stability and reactivity.
Properties
The compound exhibits unique properties due to the presence of the naphthalene moiety and zirconium coordination. Key characteristics include:
- Molecular Weight : 779.9 g/mol
- Hydrogen Bond Donor Count : 4
- Hydrogen Bond Acceptor Count : 8
- Rotatable Bond Count : 4 .
Catalysis
This compound has shown potential in catalytic applications due to its ability to form stable complexes that enhance reactivity. Research indicates that carboxylate ligands significantly influence the reactivity and selectivity of zirconium complexes in catalytic cycles. This property is crucial for optimizing chemical transformations.
Materials Science
The compound is utilized in the development of metal-organic frameworks (MOFs), which are promising materials for gas separation, storage, and sensing applications. Zirconium-based MOFs can effectively adsorb and separate various gases due to their high surface area and tunable pore structures .
Environmental Remediation
Zirconium-based metal-organic frameworks incorporating naphthalene-1-carboxylic acid have been investigated for their ability to adsorb pollutants from water and air. The introduction of defects in these frameworks enhances their adsorption capacity, making them suitable for environmental detoxification processes .
Case Study 1: Catalytic Activity
A study demonstrated that this compound complexes exhibited enhanced catalytic activity in the oxidation of organic substrates compared to other zirconium-based catalysts. The presence of the naphthalene moiety was found to stabilize reactive intermediates, leading to increased yields .
Case Study 2: Environmental Application
Research involving the use of zirconium-based MOFs for the adsorption of volatile organic compounds (VOCs) showed that incorporating naphthalene-1-carboxylic acid significantly improved the material's efficiency in capturing pollutants from air streams. The study highlighted the importance of structural defects in enhancing adsorption capacities .
Mechanism of Action
The mechanism by which zirconium naphthenate exerts its effects is primarily through its ability to coordinate with other molecules and catalyze chemical reactions. The zirconium center in the compound acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The naphthenate ligands help stabilize the zirconium center and enhance its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional and Functional Isomers
2.1.1. Naphthalene-2-Carboxylic Acid Derivatives
Naphthalene-2-carboxylic acid (β-naphthoic acid) is a positional isomer of naphthalene-1-carboxylic acid. The difference in substituent position influences electronic and steric properties:
- Solubility : The 2-isomer exhibits slightly higher aqueous solubility due to reduced steric hindrance around the carboxyl group compared to the 1-isomer .
- Applications : Naphthalene-2-carboxylic acid derivatives are widely used in dyes and pharmaceuticals, whereas the 1-isomer’s zirconium complex is explored for catalysis and materials science .
2.1.2. Sulfonic Acid Derivatives
Naphthalene-1-sulfonic acid (C₁₀H₈O₃S) differs in functional group (sulfonic vs. carboxylic acid), leading to distinct properties:
- Acidity : Sulfonic acids (pKa ~1) are significantly stronger acids than carboxylic acids (pKa ~4.5), enhancing water solubility .
- Coordination Chemistry : Sulfonate ligands form ionic bonds with metals, whereas carboxylates engage in covalent coordination, as seen in zirconium complexes .
Metal Carboxylates
2.2.1. Transition Metal Complexes
Zirconia-supported cobalt, copper, and nickel carboxylates are effective catalysts for naphthalene oxidation, achieving >90% conversion at 300°C. In contrast, zirconium carboxylates exhibit superior thermal stability, retaining structural integrity up to 500°C .
2.2.2. Alkali Metal Salts
Sodium naphthalene-1-carboxylate is water-soluble and used in organic synthesis, whereas the zirconium analog’s insolubility in polar solvents makes it suitable for heterogeneous catalysis .
Functionalized Naphthalene Carboxylates
2.3.1. Naphthalene Diimide (NDI) Derivatives
Carboxylic acid-functionalized NDIs self-assemble via H-bonding (syn-syn catemer motif) and π-stacking, enabling tunable luminescence (RGB to white light) and electrical conductivity (10⁻⁴ S·cm⁻¹). These properties are absent in simple zirconium carboxylates, which lack extended π-systems .
2.3.2. Halogenated Derivatives Brominated naphthalene-1-carboxylates (e.g., naphthalene-1-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide) are used in fluorescent drug synthesis. The introduction of halogens modifies electronic properties (e.g., redshifted fluorescence) compared to non-halogenated analogs .
Data Table: Key Properties of Naphthalene-1-Carboxylic Acid; Zirconium and Analogs
Biological Activity
Naphthalene-1-carboxylic acid;zirconium is a compound that combines the biological properties of naphthalene derivatives with the unique characteristics of zirconium, particularly in the context of metal-organic frameworks (MOFs). This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and drug delivery potential, supported by recent research findings and case studies.
Overview of Naphthalene-1-Carboxylic Acid
Naphthalene-1-carboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. The incorporation of zirconium enhances its properties, particularly in biomedical applications. Zirconium-based compounds are recognized for their biocompatibility and stability, making them suitable for drug delivery systems and therapeutic agents.
Antimicrobial Activity
Research indicates that naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various naphthalene-1-carboxanilides demonstrate potent activity against Mycobacterium avium subsp. paratuberculosis, surpassing traditional antibiotics like rifampicin and ciprofloxacin in effectiveness . The structure-activity relationship (SAR) analysis suggests that modifications to the naphthalene core can enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound Name | MIC (µmol/L) | Activity Against |
|---|---|---|
| N-[4-(trifluoromethyl)phenyl] | 59 | Mycobacterium avium |
| 2-methyl-6-acetonaphthalene | 22 | Staphylococcus aureus |
| N-(3-fluorophenyl)naphthalene-1-carboxamide | 30 | Klebsiella pneumoniae |
Anticancer Potential
Zirconium-based metal-organic frameworks (Zr-MOFs) incorporating naphthalene derivatives have shown promise in cancer treatment. These frameworks facilitate controlled drug release and enhance the bioavailability of anticancer agents. For example, Zr-MOFs have been utilized to deliver chemotherapeutic agents effectively while minimizing side effects . The stability and low toxicity of zirconium make these compounds ideal candidates for targeted therapy.
Case Study: Zr-MOFs in Cancer Therapy
A study demonstrated the use of Zr-MOFs loaded with doxorubicin, a common chemotherapeutic drug. The framework allowed for sustained release of doxorubicin over time, significantly improving its efficacy against cancer cells while reducing systemic toxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Photosynthetic Electron Transport : Some derivatives have been shown to inhibit photosynthetic processes in plants, which is a mechanism leveraged in herbicidal applications .
- Interaction with Bacterial Respiratory Chains : Certain naphthalene derivatives disrupt bacterial metabolism by binding to components of the respiratory chain, leading to cell death .
- Nanocarrier Functionality : The zirconium component enhances the stability and delivery efficiency of therapeutic agents, allowing for targeted treatment strategies in diseases such as cancer and infections .
Q & A
Q. How does oxygen content in zirconium alloys influence their dissolution kinetics in hydrofluoric acid?
-
Methodology : Synthesize α-phase Zr-O alloys via powder metallurgy. Measure dissolution rates using gas evolution during the reaction:
Electrochemical impedance spectroscopy (EIS) can correlate oxygen content (0–0.15 wt%) with passivation behavior. Higher oxygen increases activation energy (e.g., from 45 to 60 kJ/mol) due to oxide layer stability .
Q. What role do zirconium-organophosphonate hybrids play in flame-retardant composites?
- Methodology : Prepare α-zirconium phosphate (α-ZrP) and organophosphonates (e.g., Zr-ATMP) via sol-gel synthesis. Incorporate these into high-density polyethylene (HDPE) at 5–10 wt%. Characterize flame retardancy using cone calorimetry (peak heat release rate reduction by 40%) and limiting oxygen index (LOI > 28%). The mechanism involves char formation catalyzed by Zr-phosphonate interactions .
Q. How can data contradictions in zirconium-carboxylate complex stability be resolved?
- Analysis : Discrepancies in thermal stability (e.g., TGA vs. DSC results) may arise from hydration states or impurities. Use coupled TGA-DSC to differentiate between dehydration (endothermic, 100–150°C) and ligand decomposition (exothermic, >200°C). Validate with XRD to confirm phase purity post-analysis .
Q. What strategies optimize the catalytic activity of zirconium-naphthalenecarboxylate systems?
- Methodology : Tune ligand substitution patterns (e.g., introducing electron-withdrawing groups on the naphthalene ring). Test catalytic performance in esterification or hydrolysis reactions. For example, 6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylate-Zr complexes show enhanced activity due to increased Lewis acidity (validate via NH₃-TPD) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Zr complexes to prevent hydrolysis.
- Characterization : Combine XRD, FT-IR, and TGA for comprehensive structural and thermal insights.
- Contradictions : Cross-validate results using multiple techniques (e.g., EIS and gravimetry for dissolution studies).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
